2-Chloro-1,3-propanediol

Descripción general

Descripción

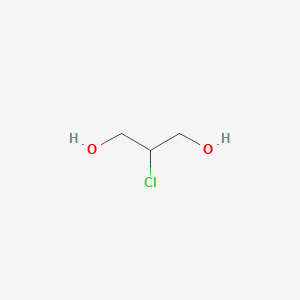

2-Chloro-1,3-propanediol (2-MCPD, CAS 497-04-1) is a halogenated diol structurally analogous to glycerol, where the secondary hydroxyl group is replaced by chlorine (Cl) . It is a chloropropanol compound commonly identified as a process contaminant in heat-treated foods, particularly refined vegetable oils, hydrolyzed vegetable proteins, and infant formulas . During high-temperature food processing (e.g., oil refining), 2-MCPD forms via lipid oxidation or the Maillard reaction, often coexisting with its structural isomer 3-chloro-1,2-propanediol (3-MCPD) and glycidol .

In industrial chemistry, 2-MCPD serves as a precursor or by-product in synthesizing epichlorohydrin (ECH) and glycidol. For example, bio-based ECH production generates 2-MCPD as a by-product, which can be valorized into glycidol—a key intermediate for solketal and other high-value chemicals . Recent research also highlights its application in copolymerization with CO₂ to produce polycarbonates with high molecular weight (up to 281,000 g/mol) and thermal stability .

Studies using human intestinal Caco-2 cells indicate that 2-MCPD esters undergo hydrolysis to release free 2-MCPD, though their toxicity profile remains less characterized compared to 3-MCPD .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Chloro-1,3-propanediol can be synthesized through the chlorination of glycerol. The reaction typically involves the use of hydrochloric acid and a catalyst such as zinc chloride. The process can be summarized as follows: [ \text{C3H8O3} + \text{HCl} \rightarrow \text{C3H7ClO2} + \text{H2O} ]

Industrial Production Methods: In industrial settings, this compound is produced by the hydrolysis of epichlorohydrin. The reaction involves the use of water and a cation exchange resin as a catalyst. The hydrolysis reaction is carried out at elevated temperatures and pressures to achieve high conversion rates and product purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various products, including aldehydes and carboxylic acids.

Reduction: This compound can be reduced to form 1,3-propanediol.

Substitution: this compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reactions typically occur in the presence of bases like sodium hydroxide.

Major Products:

Oxidation: Formation of 3-chloropropanoic acid.

Reduction: Formation of 1,3-propanediol.

Substitution: Formation of various substituted propanediols depending on the nucleophile used

Aplicaciones Científicas De Investigación

Food Safety and Contaminant Analysis

2-MCPD is recognized as a heat-induced contaminant found in processed foods, particularly those containing fats. Its presence raises concerns due to potential health risks associated with its consumption. Research has focused on quantifying 2-MCPD levels in food products and understanding its formation mechanisms during food processing.

Table 1: Presence of 2-Chloro-1,3-propanediol in Food Products

| Food Type | Detection Method | Concentration (mg/kg) | Reference |

|---|---|---|---|

| Processed meats | GC-MS | 0.5 - 5.0 | |

| Baked goods | HPLC | 0.1 - 3.0 | |

| Frying oils | LC-MS | 0.01 - 0.5 |

The World Health Organization has established guidelines for acceptable daily intake levels of 2-MCPD due to its potential toxicity .

Toxicological Studies

Research has evaluated the toxicological effects of 2-MCPD on various animal models. Studies indicate that chronic exposure may lead to adverse health outcomes, including renal and reproductive toxicity.

Table 2: Toxicity Studies on this compound

| Study Type | Animal Model | Dose (mg/kg bw) | Findings |

|---|---|---|---|

| Acute toxicity | Rats | 50 - 200 | Signs of toxicity observed |

| Chronic exposure | Mice | 30 - 300 | No neoplasms observed |

| Reproductive study | Rats | 5 - 25 | Minimal effects noted |

For instance, a study showed that male rats exposed to high doses exhibited increased mortality rates but no significant tumors were found .

Pharmaceutical Applications

In the pharmaceutical industry, 2-MCPD serves as a precursor for synthesizing various bioactive compounds. Its reactivity allows it to be used in the development of pharmaceuticals that target specific biological pathways.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of 2-MCPD can be synthesized to create compounds with anticancer properties. These compounds have shown promising results in inhibiting tumor growth in preclinical models .

Mecanismo De Acción

The mechanism by which 2-Chloro-1,3-propanediol exerts its effects involves the formation of reactive oxygen species (ROS). These ROS can lead to oxidative stress and damage to cellular components, including proteins, lipids, and DNA. The compound has been shown to oxidize the endogenous antioxidant protein DJ-1, leading to its inactivation and contributing to oxidative stress-related diseases .

Comparación Con Compuestos Similares

Structural and Functional Comparison

Table 1: Key Structural and Functional Differences

Key Findings:

Structural Isomerism (2-MCPD vs. 3-MCPD):

- The chlorine position distinguishes 2-MCPD (Cl on terminal carbon) from 3-MCPD (Cl on central carbon), leading to divergent metabolic pathways and toxicological outcomes. For instance, 3-MCPD esters are hydrolyzed 20–50% faster than 2-MCPD esters in simulated intestinal conditions .

- Both isomers coexist in foods, but 3-MCPD dominates in concentration (typically 3–10× higher than 2-MCPD) .

Toxicity Profiles: 3-MCPD: Established as nephrotoxic and carcinogenic in rodents, with a tolerable daily intake (TDI) of 2 µg/kg body weight set by EFSA . 2-MCPD: Limited data, but in vitro studies suggest comparable cytotoxicity to 3-MCPD in renal and intestinal cells . Glycidol: Classified as a probable human carcinogen due to DNA adduct formation .

Industrial Utility: 2-MCPD is valorized in green chemistry for glycidol production, reducing waste in bio-ECH synthesis . Glycidol’s epoxide structure enables its use in synthesizing solketal (a fuel additive) and polymers . Serinol, a non-halogenated analog, is utilized in pharmaceuticals and contrast agents without significant toxicity .

Analytical and Metabolic Differences

Table 2: Analytical Challenges and Metabolic Pathways

Actividad Biológica

2-Chloro-1,3-propanediol (2-MCPD) is a chlorinated organic compound that has garnered attention due to its presence as a contaminant in various food products, particularly those subjected to high-temperature processing. This compound is known for its potential biological activity, which includes effects on reproductive health, enzyme inhibition, and possible carcinogenic properties. This article reviews the biological activity of 2-MCPD based on diverse research findings and case studies.

This compound is primarily formed during the thermal processing of foods containing fats and salts. It can be found in various food products, including processed meats and baked goods. The compound is structurally related to 3-chloro-1,2-propanediol (3-MCPD), which has been more extensively studied for its toxicological effects.

1. Toxicological Effects

Research indicates that 2-MCPD exhibits several toxicological effects:

- Reproductive Toxicity : Studies have shown that exposure to 2-MCPD can lead to reproductive toxicity in animal models. For instance, male rats treated with 2-MCPD exhibited decreased sperm motility and altered epididymal function due to impaired glycolytic enzyme activity . The mechanism involves the inhibition of enzymes such as glyceraldehyde-3-phosphate dehydrogenase, which is crucial for sperm metabolism .

- Kidney and Liver Toxicity : In animal studies, administration of 2-MCPD resulted in renal lesions and liver damage. Histological examinations revealed acute glomerular nephritis and signs of hepatotoxicity . The compound's metabolites have been implicated in these toxic effects, with oxidative stress playing a significant role.

2. Enzyme Inhibition

The compound has been shown to inhibit various enzymes involved in metabolic pathways:

- Glycolytic Enzymes : In vitro studies demonstrated that 2-MCPD inhibits glycolysis in spermatozoa by reducing the activity of key glycolytic enzymes . This inhibition leads to decreased ATP production, affecting sperm motility and overall reproductive success.

- H+-ATPase Activity : A notable effect of 2-MCPD is its impact on H+-ATPase expression in the cauda epididymis. Reduced H+-ATPase levels can alter the pH balance necessary for optimal sperm maturation and function .

Case Study 1: Reproductive Health in Rats

In a controlled study involving male Sprague-Dawley rats, administration of 2-MCPD at varying doses resulted in significant reproductive health issues. The study found that doses as low as 10 mg/kg body weight per day led to reduced sperm counts and motility after prolonged exposure . Histopathological analysis showed testicular degeneration and atrophy.

Case Study 2: Kidney Toxicity Assessment

Another study assessed the renal toxicity of 2-MCPD through oral administration in Fischer 344 rats. The results indicated that exposure led to increased proteinuria and glucosuria, with histological findings consistent with acute kidney injury. Notably, higher doses resulted in mortality among subjects due to severe renal impairment .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Reference | Biological Effect | Dose | Observations |

|---|---|---|---|

| Edwards et al., 1975 | Inhibition of glycolysis | 6.5 mg/kg bw | Reduced enzyme activity in rat testes |

| Kaur & Guraya, 1981 | Sperm motility reduction | Varies | Altered epididymal environment |

| Morris & Williams, 1980 | Renal toxicity | 100 mg/kg bw | Increased diuresis and kidney lesions |

| Kirton et al., 1970 | Hematological abnormalities | 30 mg/kg bw | Anemia and leukopenia in monkeys |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 2-Chloro-1,3-propanediol in research samples?

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for quantifying 2-MCPD, particularly in complex matrices like food or biological samples. Key steps include:

- Derivatization with phenylboronic acid to enhance volatility .

- Use of internal standards (e.g., deuterated analogs) to improve accuracy .

- Chromatographic separation on a polar capillary column (e.g., DB-WAX) with electron impact ionization for fragmentation analysis .

For purity verification, nuclear magnetic resonance (NMR) spectroscopy (via platforms like ChemisTwin®) can confirm structural identity by comparing spectral peaks (e.g., δ 3.6–4.0 ppm for hydroxyl and chlorinated protons) .

Q. How should this compound be stored to maintain stability?

- Store at 2–8°C in airtight, amber-glass containers to prevent degradation via hydrolysis or oxidation .

- Monitor purity periodically using GC, as shelf life is limited (typically 12–18 months under optimal conditions) .

- Avoid exposure to strong oxidizers (e.g., peroxides) to prevent hazardous reactions .

Advanced Research Questions

Q. What experimental models are suitable for assessing 2-MCPD cytotoxicity and metabolism?

- In vitro: Human intestinal Caco-2 cells are widely used to study transport and metabolism. Key assays include:

- In vivo: Swiss mice models reveal acute oral toxicity (LD₅₀ ~300 mg/kg), with histopathological changes in kidneys and testes .

- Metabolism: Phase I metabolism via cytochrome P450 generates reactive epoxides, while glutathione conjugation mitigates oxidative stress .

Q. How do the toxicokinetic profiles of 2-MCPD and its fatty acid esters differ?

Q. What are the critical challenges in distinguishing 2-MCPD from its isomer 3-MCPD in analytical workflows?

- Chromatographic resolution: Use of tandem columns (e.g., DB-5MS + DB-WAX) to separate isomers based on polarity differences .

- Mass spectral differentiation: Characteristic fragments at m/z 79 (HCl loss) for 2-MCPD vs. m/z 61 (glycolic acid) for 3-MCPD .

- Data validation: Cross-validate with synthetic standards (≥98% purity) and isotope dilution techniques .

Q. What mechanistic insights explain 2-MCPD’s lack of genotoxicity in Drosophila melanogaster wing spot tests?

- Unlike 3-MCPD, 2-MCPD does not form DNA adducts due to steric hindrance from its vicinal chlorine and hydroxyl groups .

- In vivo studies show no significant induction of somatic mutations or recombination, even at doses exceeding 10 mM .

Q. Methodological Considerations for Experimental Design

Q. How to optimize the synthesis of 2-MCPD from glycerol chlorination?

- Reaction conditions:

- Purification: Fractional distillation under reduced pressure (bp 110–115°C at 15 mmHg) .

Q. What statistical approaches are recommended for resolving contradictions in toxicity data?

- Meta-analysis: Pool data from multiple studies (e.g., EFSA assessments) to account for interspecies variability .

- Dose-response modeling: Use nonlinear regression (e.g., Hill equation) to estimate threshold effects .

- Omics integration: Combine transcriptomics and metabolomics to identify biomarkers of exposure .

Propiedades

IUPAC Name |

2-chloropropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO2/c4-3(1-5)2-6/h3,5-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYPJJAAKPQKWTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO2 | |

| Record name | 2-CHLORO-1,3-PROPANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073191 | |

| Record name | 2-Chloro-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-chloro-1,3-propanediol is a colorless liquid. (NTP, 1992) | |

| Record name | 2-CHLORO-1,3-PROPANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

295 °F at 18 mmHg (NTP, 1992) | |

| Record name | 2-CHLORO-1,3-PROPANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992) | |

| Record name | 2-CHLORO-1,3-PROPANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.3219 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 2-CHLORO-1,3-PROPANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

497-04-1 | |

| Record name | 2-CHLORO-1,3-PROPANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloro-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycerol beta-chlorohydrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloropropane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCEROL .BETA.-CHLOROHYDRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6ZZ93MWJ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.